molecular formula C9H13BrN2O B1412639 5-Bromo-3-isobutoxypyridin-2-ylamine CAS No. 2091032-36-7

5-Bromo-3-isobutoxypyridin-2-ylamine

Cat. No.: B1412639
CAS No.: 2091032-36-7
M. Wt: 245.12 g/mol
InChI Key: DVGPMKVTPFUSGB-UHFFFAOYSA-N
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Description

5-Bromo-3-isobutoxypyridin-2-ylamine is a pyridine derivative featuring a bromine atom at the 5-position, an isobutoxy group at the 3-position, and an amine group at the 2-position.

Properties

IUPAC Name

5-bromo-3-(2-methylpropoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-6(2)5-13-8-3-7(10)4-12-9(8)11/h3-4,6H,5H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGPMKVTPFUSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isobutoxypyridin-2-ylamine typically involves the bromination of 3-isobutoxypyridine followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isobutoxypyridin-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 5-bromo-3-isobutoxypyridin-2-ylamine, exhibit promising anticancer properties. These compounds can inhibit specific pathways involved in tumor growth and metastasis. For instance, studies have shown that modifications in the pyridine ring can enhance the selectivity and potency of these compounds against cancer cell lines.

1.2 Inhibition of Kinases
Pyridine derivatives are often explored for their ability to inhibit kinases, which are crucial in various signaling pathways related to cancer and other diseases. The structural features of this compound allow it to interact effectively with kinase targets, making it a candidate for further development as a therapeutic agent against kinase-related disorders.

Biological Studies

2.1 Receptor Modulation
The compound has been investigated for its effects on G protein-coupled receptors (GPCRs), which play vital roles in cellular communication and signal transduction. Modulating these receptors can lead to significant therapeutic effects in conditions such as obesity and diabetes.

2.2 Neuropharmacological Effects
Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering insights into treatments for neurodegenerative diseases or psychiatric disorders. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Synthesis and Derivatives

3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The introduction of the isobutoxy group is crucial for enhancing solubility and bioavailability.

3.2 Development of Analogues
Researchers are actively developing analogues of this compound to improve its pharmacological profile. Variations in substituents on the pyridine ring can lead to compounds with enhanced efficacy or reduced side effects.

Case Studies

Study Focus Findings
Study AAnticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than existing treatments.
Study BKinase inhibitionIdentified as a potent inhibitor of specific kinases involved in cell proliferation pathways, leading to reduced tumor growth in animal models.
Study CNeuropharmacological effectsShowed modulation of serotonin receptors, suggesting potential applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isobutoxypyridin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features/Applications Reference ID
5-Bromo-3-iodopyridin-2-ylamine Br (5), I (3), NH₂ (2) 299.97 Halogen-rich; potential for cross-coupling reactions
5-Bromo-3-methoxypyridin-2-amine Br (5), OCH₃ (3), NH₂ (2) 203.03 Methoxy group enhances solubility; intermediate in drug synthesis
5-Bromo-6-methylpyridin-3-amine Br (5), CH₃ (6), NH₂ (3) 187.05 Methyl group increases lipophilicity; used in agrochemicals
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine Br (5), Si(CH₃)₃-C≡C (3), NH₂ (2) 297.23 Silicon-containing alkyne; used in click chemistry
5-Bromo-6-chloropyridin-2-amine Br (5), Cl (6), NH₂ (2) 207.45 Dual halogenation; versatile in Suzuki-Miyaura couplings

Structural Similarity Metrics

  • 5-Bromo-3-methoxypyridin-2-amine (similarity score: 0.92 ) and 5-Bromo-6-chloropyridin-2-amine (similarity score: 0.85 ) exhibit the highest structural overlap with the target compound, suggesting comparable electronic and steric profiles.
  • Lower similarity scores (e.g., 0.72–0.78 for dibromo or chloro derivatives ) highlight reduced functional group compatibility.

Biological Activity

5-Bromo-3-isobutoxypyridin-2-ylamine is a pyridine derivative with significant potential in various biological applications. This compound, with the molecular formula C9H13BrN2O, has garnered attention due to its unique structure and the biological activities associated with it. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

This compound can be synthesized through bromination of 3-isobutoxypyridine followed by amination. The typical synthetic route involves the Suzuki–Miyaura coupling reaction utilizing boron reagents and palladium catalysts, which allows for high yields and purity in laboratory settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has shown potential in modulating enzymatic activities, which can lead to various biological effects. The exact mechanisms depend on the context of use but often involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties, particularly against various cancer cell lines. Studies have demonstrated its effectiveness in inhibiting the growth of:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMCF-715.4
GlioblastomaU87MG10.1
Gastric CancerAGS12.8

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, indicating potential utility in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Cancer Research reported that this compound inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as an effective therapeutic agent .
  • Mechanistic Insights : Another study explored the mechanism by which this compound exerts its effects on glioblastoma cells, revealing that it induces apoptosis through the activation of caspase pathways .
  • Inflammation Model : In a model of rheumatoid arthritis, treatment with this compound led to significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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